Predicted Physicochemical Differentiation: Boiling Point and Density vs. Unsubstituted Core Scaffold
The 3,6-dimethyl substitution imparts measurable differences in predicted physicochemical properties compared to the unsubstituted isoxazolo[5,4-b]pyridine core. While the unsubstituted core (CAS 272-03-7) has a molecular weight of 120.11 g/mol and lacks computed boiling point data in publicly available databases, 3,6-dimethyl-6,7-dihydroisoxazolo[5,4-b]pyridine exhibits a predicted boiling point of 286.6 ± 39.0°C and a density of 1.089 ± 0.06 g/cm³ . These computed values, derived from standardized prediction algorithms, provide procurement-relevant benchmarks for purification, formulation, and storage considerations that differ substantially from the unsubstituted scaffold.
| Evidence Dimension | Predicted boiling point |
|---|---|
| Target Compound Data | 286.6 ± 39.0°C (predicted) |
| Comparator Or Baseline | Isoxazolo[5,4-b]pyridine (unsubstituted core, CAS 272-03-7) — data not reported |
| Quantified Difference | Target compound has defined predicted boiling point; comparator lacks reported value |
| Conditions | Computed prediction based on molecular structure |
Why This Matters
Procurement and formulation workflows require defined physicochemical parameters; the 3,6-dimethyl derivative offers computable boiling point and density values that inform handling and purification strategies, whereas the unsubstituted core provides insufficient data.
